

(Trichloromethyl)silane: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Trichloromethyl)silane

Cat. No.: B8347051

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(Trichloromethyl)silane (CH_3SiCl_3), also known as methyltrichlorosilane, is a highly reactive organosilicon compound with significant applications in the synthesis of silicones and as a surface modifying agent. Its utility in these fields is fundamentally linked to its interaction with and solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of **(trichloromethyl)silane**, detailing its behavior in different solvent classes and presenting a protocol for its quantitative solubility determination, adapted for its reactive nature.

Physicochemical Properties

A foundational understanding of **(trichloromethyl)silane**'s properties is crucial for interpreting its solubility. It is a colorless, fuming liquid with a pungent odor.^[1] Its high reactivity is primarily due to the presence of the silicon-chlorine bonds, which are susceptible to nucleophilic attack, particularly by protic species.^[2]

Key Physicochemical Data:

Property	Value
Molecular Formula	CH_3SiCl_3
Molecular Weight	149.47 g/mol
Boiling Point	66 °C[3][4]
Melting Point	-77 °C[3][4]
Density	1.273 g/cm ³ at 25 °C[4]

Qualitative Solubility of (Trichloromethyl)silane

(Trichloromethyl)silane exhibits a clear solubility pattern dictated by the principle of "like dissolves like." It is generally soluble in nonpolar and moderately polar aprotic organic solvents. [2][5][6] Conversely, it is reactive and considered insoluble in protic solvents, most notably water.

Summary of Qualitative Solubility:

Solvent Class	Representative Solvents	Qualitative Solubility
Nonpolar Aprotic	Hexane, Benzene, Toluene	Soluble[2][5][6]
Moderately Polar Aprotic	Diethyl Ether, Methylene Chloride	Soluble[2][4][5][7]
Polar Protic	Water, Alcohols (e.g., Ethanol, Methanol)	Insoluble (Reacts)[1][3][5][6]

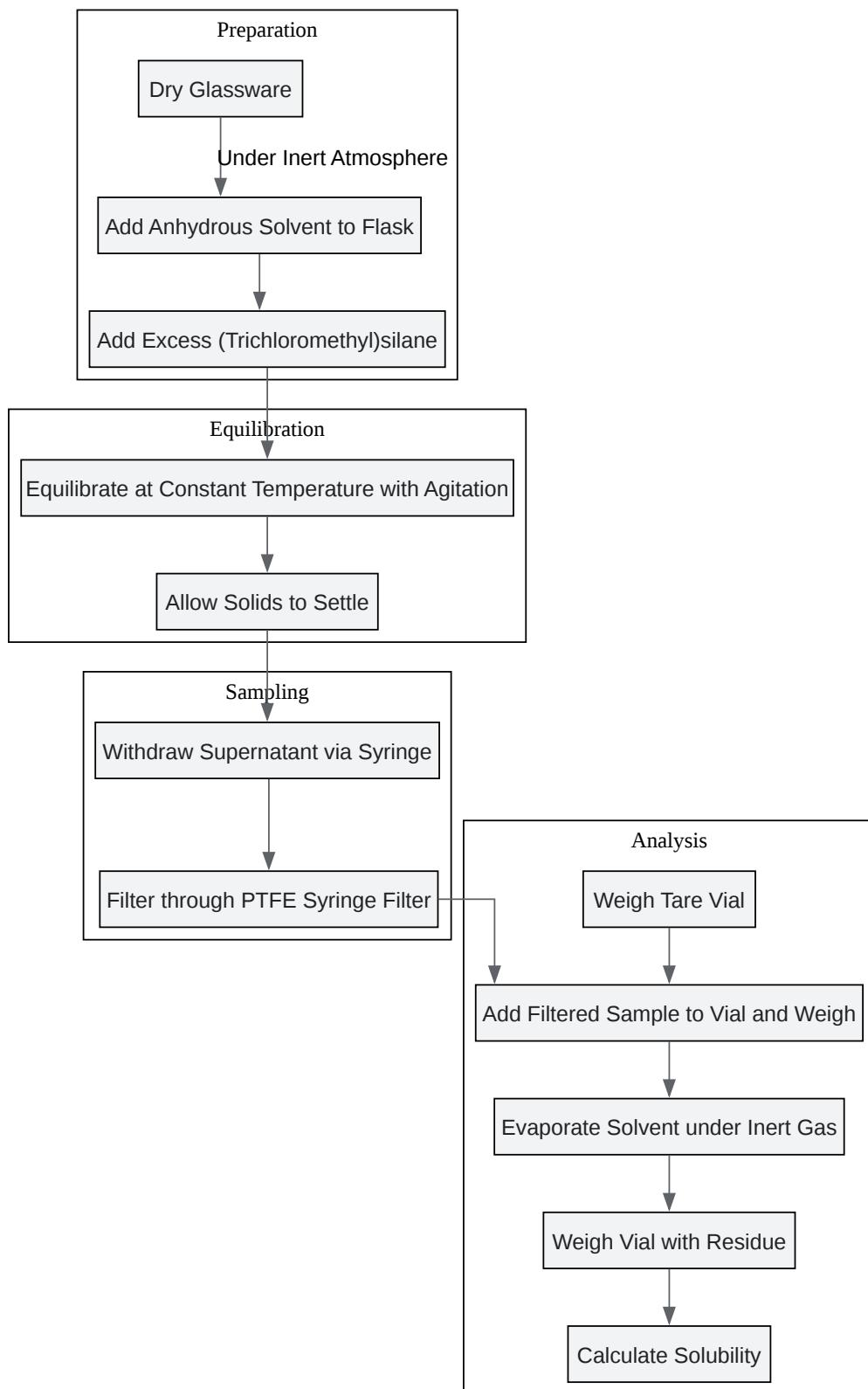
The reaction with water is vigorous, leading to the formation of hydrochloric acid and methylsilanetriol, which subsequently condenses to form a polysiloxane network.[3][6] Similarly, it reacts with alcohols to form alkoxy silanes.[3] This reactivity precludes straightforward dissolution in these solvents.

Quantitative Solubility Data

Publicly available, specific quantitative solubility data for **(trichloromethyl)silane** in various organic solvents (e.g., in g/100 mL or mol/L at a given temperature) is scarce in the scientific literature. The information is predominantly qualitative. To obtain precise solubility values for specific applications, experimental determination is necessary.

Experimental Protocol for Quantitative Solubility Determination

The high reactivity of **(trichloromethyl)silane**, particularly its moisture sensitivity, necessitates a carefully designed experimental protocol. Standard methods for solubility determination must be adapted to be performed under inert, anhydrous conditions.


Principle

The isothermal saturation method is employed. A saturated solution of **(trichloromethyl)silane** in the desired anhydrous solvent is prepared at a constant temperature. The concentration of the solute in the supernatant is then determined gravimetrically after solvent evaporation.

Materials and Equipment

- **(Trichloromethyl)silane** (high purity)
- Anhydrous organic solvent of interest (e.g., hexane, benzene, diethyl ether, methylene chloride)
- Inert gas (Nitrogen or Argon) supply
- Schlenk line or glovebox
- Temperature-controlled shaker or magnetic stirrer with a water bath
- Anhydrous glassware (e.g., Schlenk flasks, syringes, needles, filtration apparatus)
- Syringe filters (PTFE, 0.2 µm)
- Analytical balance
- Drying oven

Experimental Workflow

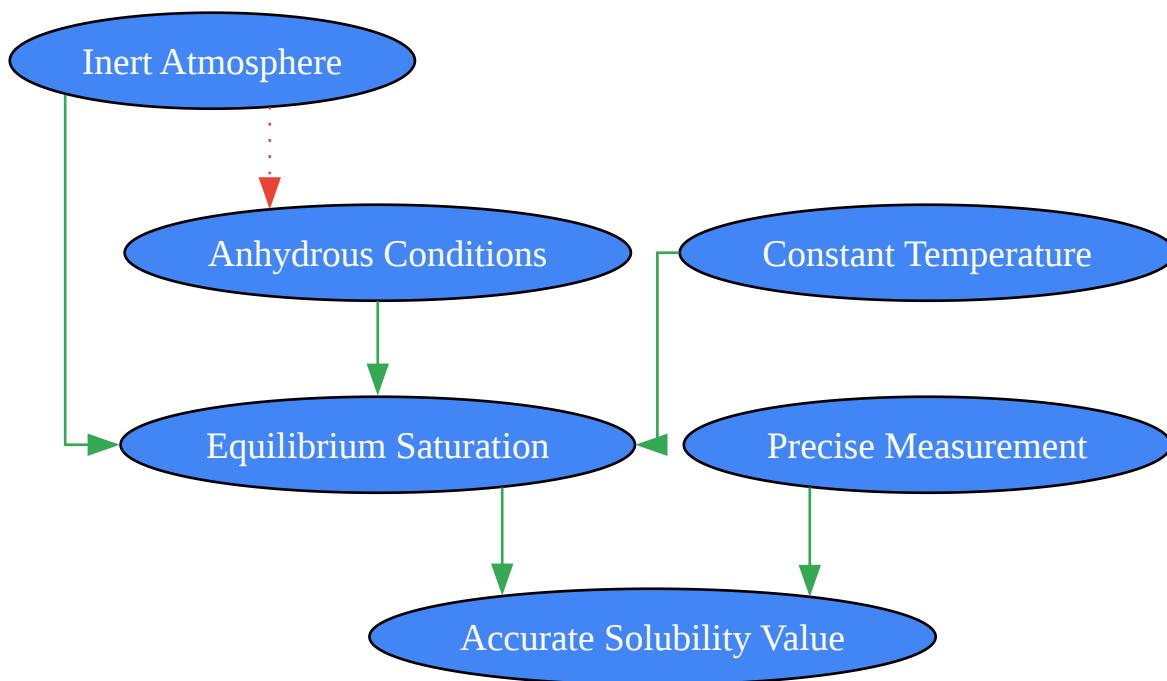
[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for determining the solubility of **(trichloromethyl)silane**.

Detailed Procedure

- Preparation (under inert atmosphere):
 - Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
 - To a Schlenk flask, add a known volume of the anhydrous organic solvent.
 - Carefully add an excess of **(trichloromethyl)silane** to the solvent. The presence of undissolved liquid indicates that a saturated solution can be formed.
- Equilibration:
 - Seal the flask and place it in a temperature-controlled shaker or a water bath on a magnetic stirrer.
 - Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
 - After equilibration, cease agitation and allow the excess **(trichloromethyl)silane** to settle.
- Sampling (under inert atmosphere):
 - Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a needle.
 - Attach a PTFE syringe filter to the syringe and discard the initial few drops to saturate the filter material.
- Analysis:
 - Weigh a clean, dry vial (tare weight).
 - Dispense a known volume of the filtered supernatant into the tared vial and record the total weight.
 - Gently evaporate the solvent under a slow stream of inert gas.

- Once all the solvent has evaporated, reweigh the vial containing the **(trichloromethyl)silane** residue.
- The difference in weight corresponds to the mass of dissolved **(trichloromethyl)silane**.
- Calculation:
 - Calculate the solubility using the following formula: Solubility (g/100 mL) = (Mass of residue / Volume of supernatant) x 100


Safety Precautions

(Trichloromethyl)silane is a hazardous substance that requires strict safety protocols.

- Handling: All manipulations should be performed in a well-ventilated fume hood.[8] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9]
- Reactivity: Avoid contact with water, moisture, and protic solvents, as it reacts violently to produce corrosive hydrogen chloride gas.[9][10]
- Fire Hazard: **(Trichloromethyl)silane** is a flammable liquid.[10] Keep away from ignition sources. Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide); do not use water.[9]

Logical Relationships in Solubility Determination

The accurate determination of the solubility of a reactive compound like **(trichloromethyl)silane** depends on a series of logical dependencies.

[Click to download full resolution via product page](#)

Figure 2: Logical dependencies for accurate solubility determination.

This diagram illustrates that achieving an accurate solubility value is contingent upon reaching equilibrium saturation and employing precise measurement techniques. Equilibrium saturation, in turn, is dependent on maintaining an inert atmosphere, anhydrous conditions, and a constant temperature throughout the experiment. The dotted line indicates that an inert atmosphere is a prerequisite for maintaining anhydrous conditions.

Conclusion

(Trichloromethyl)silane is readily soluble in a range of common aprotic organic solvents. While quantitative data is not widely published, this guide provides a robust experimental framework for its determination. The protocol emphasizes the critical need for anhydrous and inert conditions to mitigate the compound's high reactivity. Adherence to these methodologies and safety precautions will enable researchers, scientists, and drug development professionals to accurately assess the solubility of **(trichloromethyl)silane** for their specific applications, thereby facilitating its effective use in synthesis and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichloromethylsilane | CH₃SiCl₃ | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 4. Methyltrichlorosilane CAS#: 75-79-6 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. nbinno.com [nbino.com]
- 7. 75-79-6 CAS MSDS (Methyltrichlorosilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. globalsilicones.org [globalsilicones.org]
- 10. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [(Trichloromethyl)silane: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8347051#solubility-of-trichloromethyl-silane-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com